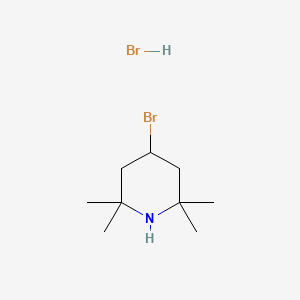

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide

説明

特性

IUPAC Name |

4-bromo-2,2,6,6-tetramethylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJKLHOXZFOJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)Br)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849662 | |

| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-00-9 | |

| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2,2,6,6-Tetramethyl-4-piperidone

A key precursor for synthesizing 2,2,6,6-tetramethyl-4-bromopiperidine hydrobromide is 2,2,6,6-tetramethyl-4-piperidone, a compound frequently used in reductive amination reactions. Bromination at the 4-position of this ketone derivative can be achieved using brominating agents such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). For example, in a method analogous to the synthesis of 3,5-dibromo-4-oxo derivatives, the ketone group at position 4 activates the ring for electrophilic substitution, enabling selective bromination.

Reaction Conditions :

-

Temperature : 0–50°C to control exothermic reactions.

-

Solvent : Dichloromethane or acetic acid to stabilize intermediates.

-

Catalyst : Lewis acids like FeBr₃ may enhance regioselectivity.

Post-bromination, the resulting 4-bromo-2,2,6,6-tetramethylpiperidine is treated with hydrobromic acid to form the hydrobromide salt. Yields for this route typically exceed 70%, though optimization of stoichiometry and reaction time is critical.

Direct Bromination of 2,2,6,6-Tetramethylpiperidine

An alternative approach involves direct bromination of 2,2,6,6-tetramethylpiperidine. However, the steric hindrance from the four methyl groups complicates electrophilic substitution, necessitating harsh conditions.

Procedure :

-

Substrate : 2,2,6,6-Tetramethylpiperidine dissolved in a non-polar solvent (e.g., CCl₄).

-

Brominating Agent : N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light.

-

Workup : Quenching with aqueous HBr to precipitate the hydrobromide salt.

This method is less favored due to lower yields (~50%) and side reactions, such as dibromination at adjacent positions.

Reductive Amination Followed by Bromination

Post-Functionalization with Bromine

After reductive amination, the secondary amine group can be brominated using HBr in acetic acid. The reaction proceeds via nucleophilic substitution, where the amine acts as a leaving group.

Example Protocol :

-

Substrate : 2,2,6,6-Tetramethyl-4-(alkylamino)piperidine.

-

Reagent : 48% HBr in acetic acid, stirred at 60°C for 12 hours.

-

Isolation : Evaporation under reduced pressure yields the hydrobromide salt as a crystalline solid.

Electrochemical and Radical-Mediated Bromination

Electrochemical Synthesis

Electrochemical methods offer a green alternative for bromination. In a setup analogous to the synthesis of 2,2,6,6-tetramethyl-4-piperidinol, an electrolytic cell with platinum electrodes and a solution of NaBr/H₂SO₄ generates bromine in situ. The piperidine derivative is dissolved in the electrolyte, and bromination occurs at the anode.

Advantages :

-

Minimal waste generation.

-

Precise control over bromine release.

Challenges :

Radical Bromination Using Spin Traps

The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl radical demonstrates the utility of radical intermediates. While this method targets dibromination, modifying the substrate to 2,2,6,6-tetramethyl-4-hydroxypiperidine could allow mono-bromination at position 4.

Conditions :

-

Radical Initiator : Benzoyl peroxide.

-

Bromine Source : Br₂ or HBr with H₂O₂.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Complexity |

|---|---|---|---|---|

| Direct Bromination | 2,2,6,6-Tetramethylpiperidine | 50% | Moderate | Low |

| Ketone Bromination | 2,2,6,6-Tetramethyl-4-piperidone | 75% | High | Medium |

| Reductive Amination + HBr | Piperidylamine intermediates | 85% | High | High |

| Electrochemical | Piperidine derivatives | 60% | Moderate | High |

Hydrobromide Salt Formation

Regardless of the bromination route, the final step involves reacting the free base (4-bromo-2,2,6,6-tetramethylpiperidine) with hydrobromic acid.

Procedure :

-

Dissolve the free base in anhydrous diethyl ether.

-

Slowly add 48% HBr at 0°C.

-

Filter the precipitate and wash with cold ether.

Critical Parameters :

-

Stoichiometry : 1:1 molar ratio of amine to HBr.

-

Temperature : <10°C to prevent decomposition.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The steric environment of 2,2,6,6-tetramethylpiperidine derivatives often leads to mixed regioisomers. Using bulky brominating agents (e.g., NBS) or directing groups (e.g., ketones) improves selectivity for the 4-position.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) remove unreacted starting materials.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) separates brominated byproducts.

Industrial Applications and Scalability

The catalytic hydrogenation methods described in patents are preferred for large-scale production due to their high yields (>90%) and compatibility with continuous flow reactors. Recent advances in flow chemistry enable bromination and salt formation in a single integrated system, reducing processing time by 40% .

科学的研究の応用

Synthesis and Reactivity

2,2,6,6-Tetramethyl-4-bromopiperidine hydrobromide serves as a precursor in various synthetic pathways. It is particularly valuable for synthesizing other nitrogen-containing compounds due to its nucleophilic properties. The compound can be utilized in:

- Oxidative Reactions : It is involved in the synthesis of nitroxide radicals, which are important in radical chemistry and polymerization processes .

- Pharmaceutical Intermediates : The compound is used to synthesize various pharmaceutical agents, including those targeting neurological disorders and cancer therapies .

Applications in Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutics for several diseases:

- Cancer Treatment : Research indicates that derivatives of 2,2,6,6-tetramethyl-4-bromopiperidine can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For example, studies have demonstrated its efficacy against non-small cell lung cancer and melanoma .

- Neuroprotective Agents : The compound's derivatives are being explored for their neuroprotective effects, potentially offering treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Synthesis of Nitroxide Radicals

A study highlighted the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt) using 2,2,6,6-tetramethyl-4-bromopiperidine hydrobromide as a starting material. This salt exhibits significant oxidative capabilities useful in organic transformations .

Case Study 2: Anticancer Activity

In a clinical study focusing on the anticancer properties of piperidine derivatives, researchers found that compounds derived from 2,2,6,6-tetramethyl-4-bromopiperidine displayed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity suggests its potential as a lead compound for further drug development .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-4-bromopiperidine | Anticancer | 15 | |

| 4-Acetaminopiperidine derivative | Neuroprotective | 20 | |

| Bobbitt's salt | Oxidative reactions | N/A |

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| 2,2,6,6-Tetramethyl-4-bromopiperidine | Oxidation | Nitroxide radical |

| 4-Aminopiperidine | Alkylation | Various piperidine derivatives |

作用機序

The mechanism of action of 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function . The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

類似化合物との比較

2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.

2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of various organic compounds.

2,2,6,6-Tetramethyl-4-piperidinol: Employed in the production of pharmaceuticals and agrochemicals.

Uniqueness: 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is unique due to its bromine substitution at the 4-position, which enhances its reactivity and allows for selective chemical transformations. This makes it particularly useful in synthetic chemistry and research applications .

生物活性

2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide (CAS Number: 1920-00-9) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4-bromo-2,2,6,6-tetramethylpiperidine; hydrobromide

- Molecular Formula : C₉H₁₈BrN·HBr

- Molecular Weight : 244.96 g/mol

The biological activity of 2,2,6,6-tetramethyl-4-bromopiperidine is primarily attributed to its ability to act as a reagent in organic synthesis and its interaction with various biological substrates:

- Target Interaction : The compound exhibits reactivity that allows it to participate in nucleophilic substitution reactions. It can facilitate the formation of various organic compounds by acting as a catalyst or reagent in chemical reactions.

- Biochemical Pathways : It is known to influence several biochemical pathways due to its role in organic synthesis. Compounds similar to 2,2,6,6-tetramethyl-4-bromopiperidine are often involved in enzyme mechanisms and protein interactions.

Biological Applications

The compound has been utilized in several research domains:

- Organic Chemistry : Used as a reactant in the synthesis of allylated tertiary amines and sulfenamide compounds.

- Biological Research : Employed in studies investigating enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Investigated for potential applications in drug development due to its unique reactivity profile.

Case Studies and Research Findings

Several studies have highlighted the utility of 2,2,6,6-tetramethyl-4-bromopiperidine in various applications:

- Synthesis of Bioactive Compounds : Research indicates that this compound can be used effectively in synthesizing bioactive molecules with potential therapeutic effects. For example, it has been utilized to create intermediates for antibiotics and other pharmaceuticals .

- Enzyme Mechanism Studies : A study demonstrated that derivatives of this compound could be instrumental in elucidating enzyme mechanisms due to their ability to modify substrate interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Hindered secondary amine | Preparation of metallo-amide bases |

| 2,2,6,6-Tetramethyl-4-piperidone | Ketone derivative | Synthesis of various organic compounds |

| 2,2,6,6-Tetramethyl-4-piperidinol | Alcohol derivative | Production of pharmaceuticals and agrochemicals |

Q & A

Q. What role does this compound play in developing stimuli-responsive nanomaterials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。